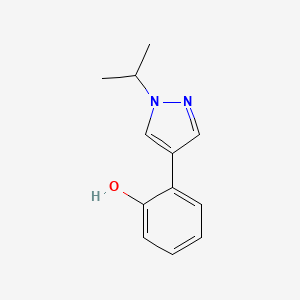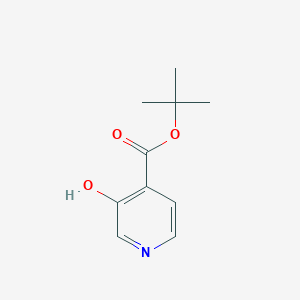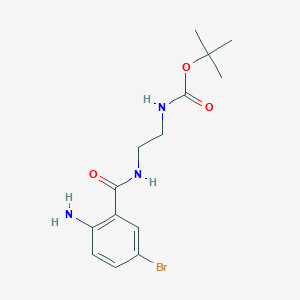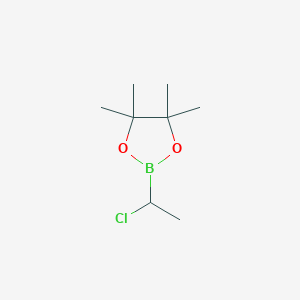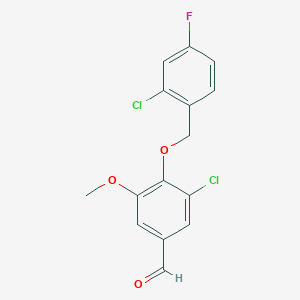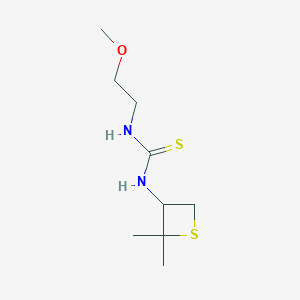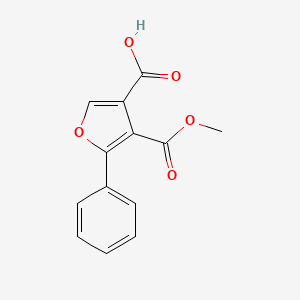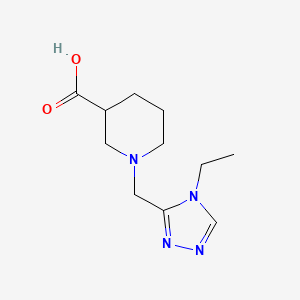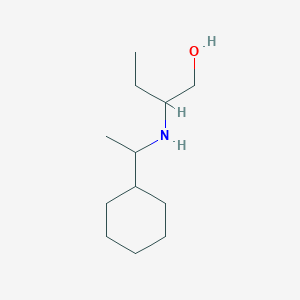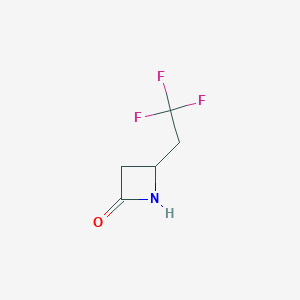
4-(2,2,2-Trifluoroethyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,2-Trifluoroethyl)azetidin-2-one is a compound that belongs to the class of azetidinones, which are four-membered lactams. The presence of the trifluoroethyl group in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoroethyl)azetidin-2-one can be achieved through several methods. One common approach involves the Reformatsky reaction, where an imine reacts with α-bromocarboxylic esters in the presence of activated zinc dust in anhydrous toluene . This reaction yields β-lactams as the main products, accompanied by β-amino esters.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(2,2,2-Trifluoroethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
4-(2,2,2-Trifluoroethyl)azetidin-2-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances its binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate biological processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
4-(Trifluoromethyl)azetidin-2-one: Shares a similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.
Azetidin-2-one: The parent compound without the trifluoroethyl group, exhibiting different chemical and biological properties.
Uniqueness: 4-(2,2,2-Trifluoroethyl)azetidin-2-one is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other azetidinones .
Properties
CAS No. |
1354963-56-6 |
|---|---|
Molecular Formula |
C5H6F3NO |
Molecular Weight |
153.10 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethyl)azetidin-2-one |
InChI |
InChI=1S/C5H6F3NO/c6-5(7,8)2-3-1-4(10)9-3/h3H,1-2H2,(H,9,10) |
InChI Key |
UOLROHFRRRKKNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


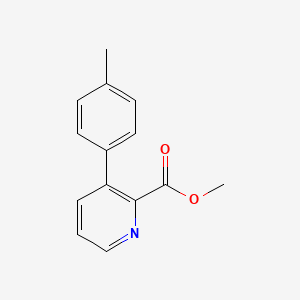
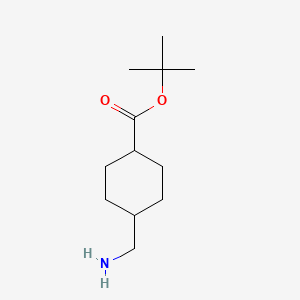

![(2R)-3-(4,4-difluorocyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12999898.png)
